3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- is a complex organic compound with a unique structure that combines elements of dioxolo, oxazolo, and isoquinolinone frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and isoquinoline precursors. Key steps in the synthesis may involve cyclization reactions, condensation reactions, and functional group modifications under controlled conditions such as specific temperatures, pH levels, and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- include:
- 3H-[1,3]Dioxolo[4,5-g]isoquinolin-5(6H)-one
- 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(1,3-benzodioxol-5-yl)-1,5,6,11b-tetrahydro-
- 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(1,3-benzodioxol-5-yl)-1,5,6,11b-tetrahydro-, (1S-trans)- .
Uniqueness
The uniqueness of 3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro- lies in its specific structural features and the presence of the 3,4-dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
112970-23-7 |
---|---|
Molecular Formula |
C20H17NO6 |
Molecular Weight |
367.357 |
InChI |
InChI=1S/C20H17NO6/c1-23-14-4-3-12(8-15(14)24-2)19-18-13-9-17-16(25-10-26-17)7-11(13)5-6-21(18)20(22)27-19/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI Key |
ZZGCNWDKVRNTOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC5=C(C=C4CCN3C(=O)O2)OCO5)OC |
Synonyms |
3H-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-5,6-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.